molecular formula C13H12O2 B11898407 1-Methylnaphthalene-7-acetic acid

1-Methylnaphthalene-7-acetic acid

Cat. No.: B11898407
M. Wt: 200.23 g/mol
InChI Key: OKZNXZMSDGKOGF-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-7-acetic acid is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is a derivative of naphthalene, featuring a methyl group and an acetic acid moiety attached to the naphthalene ring system. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylnaphthalene-7-acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methylnaphthalene-7-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated and nitrated naphthalene derivatives

Scientific Research Applications

1-Methylnaphthalene-7-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylnaphthalene-7-acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: Similar in structure but lacks the methyl group.

    2-Methylnaphthalene: Similar in structure but lacks the acetic acid moiety.

    Naphthoquinones: Oxidized derivatives with quinone structures.

Uniqueness

1-Methylnaphthalene-7-acetic acid is unique due to its specific combination of a methyl group and an acetic acid moiety attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(8-methylnaphthalen-2-yl)acetic acid

InChI

InChI=1S/C13H12O2/c1-9-3-2-4-11-6-5-10(7-12(9)11)8-13(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI Key

OKZNXZMSDGKOGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)CC(=O)O

Origin of Product

United States

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